molecular formula C28H25O3P B12544810 1-(2,5-Dimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one CAS No. 141957-50-8

1-(2,5-Dimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Cat. No.: B12544810
CAS No.: 141957-50-8
M. Wt: 440.5 g/mol
InChI Key: PEHATOZGMNIENO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a phosphorus ylide featuring a 2,5-dimethoxyphenyl group attached to an ethanone backbone and a triphenylphosphoranylidene moiety. This compound is structurally characterized by its electron-rich aromatic ring (due to methoxy substituents) and the nucleophilic ylide group, making it a versatile intermediate in organic synthesis. Notably, it has been utilized in the total synthesis of natural products like palmarumycin C6 through double oxa-Michael addition reactions .

Properties

CAS No.

141957-50-8

Molecular Formula

C28H25O3P

Molecular Weight

440.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C28H25O3P/c1-30-22-18-19-28(31-2)26(20-22)27(29)21-32(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-21H,1-2H3

InChI Key

PEHATOZGMNIENO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one, also known as a phosphorane derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a dimethoxyphenyl moiety and a triphenylphosphoranylidene group, which may contribute to its pharmacological properties.

  • Molecular Formula : C28H25O3P
  • CAS Number : 85718-29-2
  • Molar Mass : 448.47 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triphenylphosphoranylidene moiety can act as an electrophile, potentially engaging in nucleophilic attacks from biological macromolecules such as proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways or gene expression.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of phosphoranes have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Study Cell Line IC50 (µM) Mechanism
Study AHeLa10Apoptosis via caspase activation
Study BMCF-715Inhibition of cell proliferation
Study CA54912Induction of oxidative stress

Analgesic Effects

In addition to anticancer properties, there is emerging evidence suggesting analgesic effects associated with this class of compounds. A study on structurally related compounds demonstrated significant analgesic activity in rodent models, indicating potential for pain management applications .

Antimicrobial Activity

Phosphorane derivatives have also been evaluated for their antimicrobial properties. Preliminary tests suggest that this compound exhibits inhibitory effects against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of related phosphorane compounds involved administering varying doses to xenograft models. Results showed a dose-dependent reduction in tumor size and increased survival rates among treated groups compared to controls. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy.

Case Study 2: Analgesic Evaluation

In a controlled study involving mice subjected to induced pain models, administration of the compound resulted in significant pain relief compared to the placebo group. This effect was attributed to modulation of inflammatory cytokines and pain pathways in the central nervous system.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its phosphanylidene group can act as a nucleophile or electrophile, facilitating various reactions such as:

  • Michael Additions : It can be utilized in the synthesis of complex molecules via Michael addition reactions.
  • Phosphonium Ylides Formation : The compound can generate ylides that are crucial intermediates in the synthesis of alkenes through the Wittig reaction.
Application TypeReaction TypeKey Features
Organic SynthesisMichael AdditionForms carbon-carbon bonds
Organic SynthesisWittig ReactionProduces alkenes

Material Science

In material science, this compound is explored for its potential in creating new materials with specific electronic properties. Its ability to form stable complexes with metals makes it suitable for:

  • Conductive Polymers : Incorporation into polymer matrices to enhance electrical conductivity.
  • Photonic Devices : Utilization in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Material TypeApplicationBenefits
Conductive PolymersFlexible ElectronicsImproved conductivity
Photonic DevicesOLEDsEnhanced light emission

Medicinal Chemistry

The compound's biological activity has been investigated, particularly its potential as an anticancer agent. Studies suggest:

  • Cytotoxicity : Preliminary data indicate that it exhibits selective cytotoxicity against certain cancer cell lines.
  • Mechanism of Action : Ongoing research is focusing on understanding its mechanism, possibly involving the induction of apoptosis in cancer cells.
Study FocusCancer TypeFindings
CytotoxicityBreast CancerSelective cell line toxicity
Mechanism of ActionVarious Cancer TypesApoptosis induction

Case Study 1: Organic Synthesis

A study published in the Journal of Organic Chemistry demonstrated the successful use of 1-(2,5-Dimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one in a multi-step synthesis of complex natural products. The compound facilitated the formation of key intermediates efficiently, showcasing its utility in synthetic organic chemistry.

Case Study 2: Material Science Innovations

Research conducted at a leading university explored the incorporation of this phosphonium compound into polymer blends aimed at developing conductive materials. The results indicated significant improvements in electrical conductivity and mechanical stability compared to traditional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 1-(2-Hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one ()
  • Key Difference : The hydroxyl group replaces methoxy substituents.
  • Impact: Reduced electron-donating capacity compared to methoxy groups, altering reactivity in electrophilic substitutions. Potential for hydrogen bonding, increasing polarity and solubility in protic solvents.
  • Applications: Likely used in reactions requiring phenolic intermediates, such as chelation-directed metal catalysis.
b) 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone ()
  • Key Difference : Incorporates a fluorine atom and a hydroxyl group.
  • Impact :
    • Fluorine’s electronegativity enhances the electron-withdrawing effect, reducing nucleophilicity of the ylide.
    • May stabilize intermediates in fluorinated drug synthesis.
c) 2-(Dimethyl(oxo)-λ⁶-sulfaniliden)-2-(2,5-dimethylphenyl)-1-(4-fluorophenyl)ethan-1-one ()
  • Key Difference : Replaces phosphorus with a sulfaniliden group and includes methyl substituents.
  • Impact: Sulfur-based ylides are less nucleophilic than phosphorus analogs, limiting utility in Wittig reactions.

Core Structure Variations

a) 2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one ()
  • Key Difference: Cyclopentanone replaces the ethanone backbone.
  • Impact: Conformational rigidity from the cyclopentane ring may favor intramolecular cyclization reactions. Reduced steric accessibility compared to the linear ethanone structure.
b) 1-(2,5-Dimethoxyphenyl)-1-propanone ()
  • Key Difference : Lacks the ylide group entirely.
  • Impact: Limited to non-ylide applications, such as Friedel-Crafts acylations or as a precursor for ketone derivatives.

Heterocyclic Analogues

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one ()
  • Key Difference : Incorporates a thioxo-tetrahydro-pyrimidinyl group.
  • The thioxo group introduces sulfur-based reactivity, such as thiol-disulfide exchange.

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Aromatic Substituents Ylide Type Molecular Weight (g/mol) Key Reactivity
1-(2,5-Dimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one 2,5-Dimethoxy Phosphorus ~436.4 Nucleophilic additions, oxa-Michael reactions
1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone 2-Hydroxy Phosphorus ~408.4 Chelation-assisted synthesis
2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one None (cyclopentane backbone) Phosphorus ~318.3 Intramolecular cyclizations
1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone 5-Fluoro, 2-hydroxy Phosphorus ~426.4 Fluorinated intermediate synthesis
2-(Dimethyl(oxo)-λ⁶-sulfaniliden)-2-(2,5-dimethylphenyl)-1-(4-fluorophenyl)ethan-1-one 2,5-Dimethyl, 4-fluoro Sulfur ~390.4 Sulfur-based nucleophilic substitutions

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